REACTION_CXSMILES
|
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[NH2:13][C:14]1[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16](O)=[O:17].C([N:25]([CH2:28][CH3:29])CC)C.[OH2:30]>CN(C)C(=O)C>[C:5]1([C:6]2[O:7][C:16](=[O:17])[C:15]3[CH:19]=[CH:20][CH:21]=[CH:22][C:14]=3[N:13]=2)[CH:9]=[CH:10][C:2]([C:1]2[O:11][C:9](=[O:30])[C:10]3[CH:2]=[CH:3][CH:4]=[CH:29][C:28]=3[N:25]=2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
2.74 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The synthesis was carried out in a 500 ml three-neck flask
|
Type
|
CUSTOM
|
Details
|
provided with magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
ADDITION
|
Details
|
was subsequently slowly added dropwise at room temperature
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 80° C. under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The product was then heated in 50 ml of acetic anhydride
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1=NC2=C(C(O1)=O)C=CC=C2)C2=NC1=C(C(O2)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |